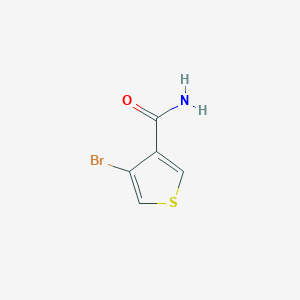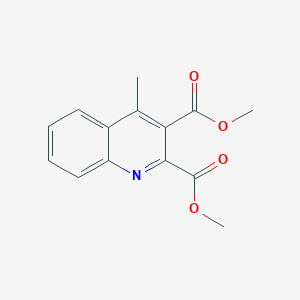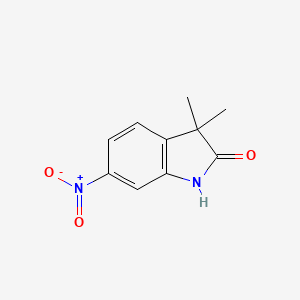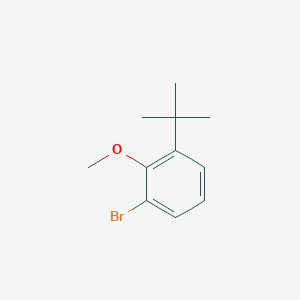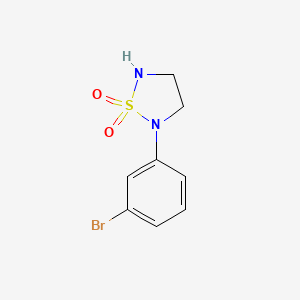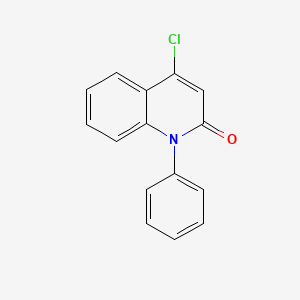
4-Chloro-1-phenylquinolin-2-one
説明
4-Chloro-1-phenylquinolin-2-one is a chemical compound with the formula C15H10ClNO . It is used in laboratory settings for various purposes .
Synthesis Analysis
The synthesis of 4-Chloro-1-phenylquinolin-2-one and its analogs has been a subject of interest in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods are useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloro-1-phenylquinolin-2-one is characterized by a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . The presence of a chlorine atom at the 4th position and a phenyl group at the 1st position differentiates this compound from other quinolines .Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Chloro-1-phenylquinolin-2-one, are known to undergo various chemical reactions . These include nucleophilic and electrophilic substitution reactions . The specific reactions that 4-Chloro-1-phenylquinolin-2-one undergoes would depend on the reaction conditions and the presence of other reactants .科学的研究の応用
Synthesis of Novel Derivatives
4-Chloro-1-phenylquinolin-2-one has been utilized in the synthesis of various novel compounds. For instance, novel 4-amino-2-phenylquinoline derivatives have been synthesized using 4-chloro-2-arylquinoline compounds with amide solvents. This process is influenced by the steric and electronic effects of N-substituents on the amino group, indicating its versatility in organic synthesis (Tsai et al., 2008).
Antimicrobial Applications
Compounds synthesized from 4-chloro-1-phenylquinolin-2-one have been tested for antimicrobial activities. Microwave-assisted synthesis of specific derivatives has shown effectiveness against various Gram-negative and Gram-positive organisms, as well as fungal organisms, suggesting potential in antimicrobial drug development (Sarveswari & Vijayakumar, 2016).
Antidepressant Drug Development
Research into the antidepressant potential of 4-phenylquinoline derivatives, which can be synthesized using 4-chloro-1-phenylquinolin-2-one, has been conducted. These compounds showed promising results in antagonizing reserpine-induced hypothermia in mice, indicating potential use in treating depression (Alhaider et al., 1985).
Antioxidant and Anti-Diabetic Properties
Studies have revealed that certain chloroquinoline derivatives, which can be synthesized from 4-chloro-1-phenylquinolin-2-one, exhibit antioxidant activities and potential anti-diabetic properties. These compounds have been evaluated for their ability to reduce high glucose levels in the human body (Murugavel et al., 2017).
Antitumor Agent Development
Research has explored the use of 4-phenylquinoline derivatives as antitumor agents. These compounds, derivable from 4-chloro-1-phenylquinolin-2-one, have shown significant cytotoxic activity against various tumor cell lines, making them promising candidates for anticancer drugs (Chou et al., 2010).
Solvent-Free Synthesis Applications
Solvent-free microwave synthesis using 4-chloro-1-phenylquinolin-2-one derivatives has been developed, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Rivkin & Adams, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-10-15(18)17(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXNEIPXXGEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359531 | |
| Record name | 4-chloro-1-phenylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-1-phenylquinolin-2-one | |
CAS RN |
110254-63-2 | |
| Record name | 4-chloro-1-phenylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



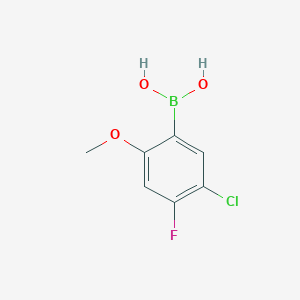
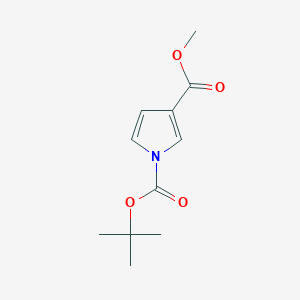



![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)
![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)


